Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17243296
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate -](/images/structure/VC17243296.png)
Specification
Molecular Formula | C11H16N2O2S |
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Molecular Weight | 240.32 g/mol |
IUPAC Name | methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H16N2O2S/c1-3-6-4-5-7-8(11(14)15-2)9(12)16-10(7)13-6/h6,13H,3-5,12H2,1-2H3 |
Standard InChI Key | DFWUXLAMAXEFEJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC2=C(N1)SC(=C2C(=O)OC)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a tetrahydrothieno[2,3-b]pyridine system, a bicyclic framework merging a thiophene ring (a five-membered sulfur-containing heterocycle) with a partially saturated pyridine ring. Key substituents include:
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Ethyl group at position 6 of the pyridine moiety
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Methyl ester at position 3 of the thiophene ring
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Amino group at position 2, enhancing hydrogen-bonding potential .
The IUPAC name, methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate, systematically describes this arrangement. The stereochemistry at position 6 remains undefined in available data, presenting an opportunity for chiral resolution studies .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆N₂O₂S | |
Molecular Weight | 240.32 g/mol | |
CAS Registry Number | 1017794-06-7 | |
SMILES Notation | CCC1CCC2=C(N1)SC(=C2C(=O)OC)N | |
InChI Key | DFWUXLAMAXEFEJ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Industrial Availability
CymitQuimica lists the compound (Ref. 54-OR1070) as available for inquiry, though pricing and bulk quantities require direct consultation . The lack of widespread commercial availability suggests it remains a specialty chemical, primarily used in research settings.
Physicochemical Properties
Solubility and Partitioning
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Polar Surface Area: 92.6 Ų, suggesting significant hydrogen-bonding capacity and poor blood-brain barrier penetration .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.
Table 2: Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donors | 2 | Targets polar biological sites |
Hydrogen Bond Acceptors | 5 | Enhances water solubility |
Rotatable Bonds | 3 | Conformational flexibility |
Topological Polar Surface Area | 92.6 Ų | Predicts membrane permeability |
Stability and Reactivity
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Thermal Stability: Expected to decompose above 250°C, based on analogous compounds.
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Hydrolytic Sensitivity: The methyl ester may undergo hydrolysis under basic conditions, forming the corresponding carboxylic acid.
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